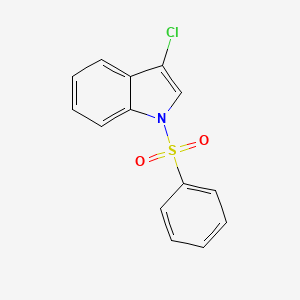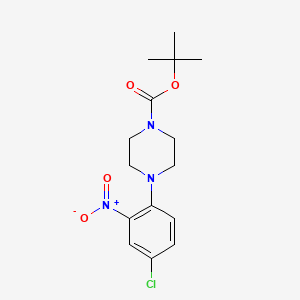
Cyclopentenol
Vue d'ensemble
Description
Cyclopentenol, also known as cyclopentyl alcohol, is a cyclic alcohol with the molecular formula C₅H₈O. It is a colorless liquid at room temperature and has a distinctive odor. This compound is categorized under the cycloalkanols class, which refers to hydrocarbon compounds containing a cycloalkane substituted with one hydroxyl group. This compound is notable for its structural uniqueness and chemical properties, making it an important element in various commercial and scientific contexts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentenol can be synthesized through several methods:
Reduction of Cyclopentanone: One common method involves the reduction of cyclopentanone using sodium borohydride. The reaction begins by mixing cyclopentanone with sodium borohydride in an alcohol solvent, such as methanol or ethanol.
Hydrogenation of Cyclopentene: Another method involves the hydrogenation of cyclopentene in the presence of a metal catalyst such as palladium or platinum.
Industrial Production Methods: this compound can also be produced industrially through the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol. The optimal conditions for the addition-esterification reaction are a temperature range from 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1. For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .
Analyse Des Réactions Chimiques
Cyclopentenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to cyclopentanone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: this compound can be reduced to cyclopentane using strong reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include chromic acid for oxidation, lithium aluminum hydride for reduction, and hydrogen halides for substitution. The major products formed from these reactions are cyclopentanone, cyclopentane, and cyclopentyl halides, respectively .
Applications De Recherche Scientifique
Cyclopentenol has significant applications in various fields:
Mécanisme D'action
The mechanism by which cyclopentenol exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, this compound can act as a substrate for enzymes that catalyze its conversion to other biologically active compounds. The hydroxyl group in this compound allows it to form hydrogen bonds, influencing its interactions with other molecules and its overall reactivity .
Comparaison Avec Des Composés Similaires
Cyclopentenol can be compared with other similar compounds such as cyclopentanol and cyclopentanone:
This compound’s uniqueness lies in its structural configuration and the presence of both a hydroxyl group and a double bond, which contribute to its versatility in various chemical reactions and applications .
Propriétés
IUPAC Name |
cyclopenten-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-5-3-1-2-4-5/h3,6H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZXFAYYQNFDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Chloro-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B8032261.png)
![Tert-butyl[(6-chloronaphthalen-2-YL)oxy]dimethylsilane](/img/structure/B8032268.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-chloropyrimidin-2-yl)carbamate](/img/structure/B8032276.png)

![4-chloro-N-[(4-methoxyphenyl)methyl]-N-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B8032287.png)
![N-tert-butyl-4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8032297.png)
![4-chloro-N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8032302.png)

![N-benzyl-4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8032320.png)
